![molecular formula C17H16N2O3S B2480406 2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 313973-11-4](/img/structure/B2480406.png)

2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide, often involves multi-step organic reactions starting from basic benzothiazole and benzoic acid derivatives. For example, methods involving Diels-Alder reactions, oxidative aminocarbonylation, and reductive cyclizations have been explored for synthesizing complex benzamide molecules with specific functional groups (Kranjc et al., 2011) (Gabriele et al., 2006).

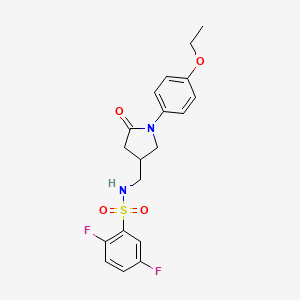

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzothiazole ring attached to a benzamide moiety through various linkers. These structures are often elucidated using crystallography, showcasing specific intramolecular interactions such as hydrogen bonding and π-π stacking, which play a crucial role in their stability and reactivity (Irrera et al., 2012).

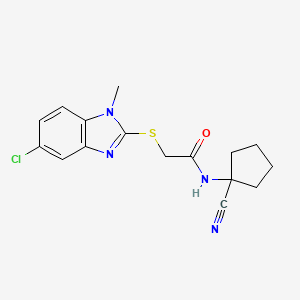

Chemical Reactions and Properties

Benzamide compounds exhibit a wide range of chemical reactions, including cycloadditions, palladium-catalyzed reactions, and interactions with various reagents to form complex architectures. These reactions are often influenced by the presence of substituents on the benzothiazole and benzamide rings, affecting their chemical properties and reactivity (Bhaskar et al., 2019).

Scientific Research Applications

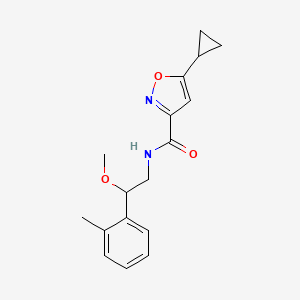

Synthesis and Biological Activity

2,4-Dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide and its derivatives have been explored extensively in scientific research for their potential in synthesizing novel compounds with significant biological activities. For instance, a study highlighted the synthesis of novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic agents with promising COX-2 selectivity and analgesic activity, suggesting a potential pathway for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antioxidant and Antibacterial Properties

The antioxidant and antibacterial activities of novel benzamide compounds synthesized from 2,3-dimethoxybenzoic acid have been documented, indicating their effectiveness against various bacterial strains and showcasing their potential in antioxidant applications (Yakan, Cakmak, Kutuk, Yenigun, & Ozen, 2020).

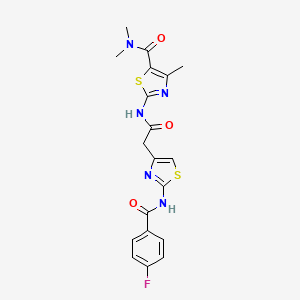

Anticancer Activity

Research into the synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), highlighting the therapeutic potential of these compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Molecular Structure Analysis

The molecular structure and properties of compounds like Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate have been elucidated, providing insights into their potential applications in developing new chemical entities with specific biological or chemical properties (Kranjc, Kočevar, & Perdih, 2011).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to interact with a variety of biological targets, contributing to their diverse biological activities .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives are known to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The drug likeness or “drugability” of similar compounds has been evaluated according to lipinski’s rule of five (ro5), which provides a guideline for the molecular properties essential for a drug’s pharmacokinetics .

Result of Action

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Future Directions

properties

IUPAC Name |

2,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-10-5-4-6-14-15(10)18-17(23-14)19-16(20)12-8-7-11(21-2)9-13(12)22-3/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJCUSZLOWSRMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2480328.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480337.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)

![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)